molecular formula C28H29N3O3S B2569756 N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 862826-13-9

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2569756
CAS No.: 862826-13-9
M. Wt: 487.62
InChI Key: QLXPKFICFZOBGA-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((4-Ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound featuring a complex molecular structure that incorporates indole, benzamide, and phenylurea motifs linked by ethanethiol and ethylamine chains. This multi-functional architecture suggests potential for diverse biochemical interactions. Compounds with similar structural features, such as sulfur-containing molecules and fluorine-substituted analogs, are frequently investigated in medicinal chemistry for their varied biological activities and roles in pharmaceutical development . The presence of the indole scaffold, common in many biologically active molecules, may make this compound of particular interest in early-stage drug discovery research. Researchers are exploring its potential as a key intermediate in the synthesis of more complex target molecules or as a candidate for high-throughput screening to identify novel bioactive agents. The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and should be determined through targeted experimental studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-20-12-14-21(15-13-20)30-27(32)19-35-26-18-31(24-10-6-4-8-22(24)26)17-16-29-28(33)23-9-5-7-11-25(23)34-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXPKFICFZOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole moiety : Known for its role in various biological activities.
  • Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
  • Benzamide group : Often associated with pharmacological activity.

The molecular formula is C23H26N2O3S, with a molecular weight of approximately 426.53 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it could target kinases or proteases that play critical roles in tumor growth.
  • Receptor Modulation : Its structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their protective effects against cellular damage.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)15.4Apoptosis induction
Compound BMCF7 (Breast Cancer)10.7Cell cycle arrest
Target CompoundHeLa (Cervical Cancer)12.5Enzyme inhibition

These findings suggest that the target compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms.

Neuropharmacological Effects

In addition to anticancer properties, this compound has been evaluated for its neuropharmacological effects. Preliminary studies indicate potential anticonvulsant activity, as evidenced by:

StudyModel UsedDose (mg/kg)Result
Study 1Picrotoxin-induced seizures20Significant reduction in seizure duration
Study 2PTZ model25Increased latency to seizure onset

These results highlight the compound's potential as a therapeutic agent in neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Thioether Formation : Reaction with thiol compounds.
  • Benzamide Coupling : Final coupling reactions to form the complete structure.

Each step can be optimized for yield and purity, which is crucial for subsequent biological testing.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Anticancer Activity : A derivative exhibited an IC50 value of 8 µM against breast cancer cells, showing promise as a lead compound for further development.
    "The structural modifications significantly enhanced the cytotoxicity against cancer cell lines" .
  • Neuropharmacology Research : A related indole derivative demonstrated significant anticonvulsant activity in animal models, suggesting the potential for developing new treatments for epilepsy.
    "The findings support further exploration into indole-based compounds for neurological applications" .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Biological Relevance Synthesis Method
Target Compound Not reported Indole, thioether, methoxybenzamide Hypothesized kinase/receptor modulation Likely S-alkylation of indole-thiol
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) 371.4 Thiazol, furan carboxamide, methoxybenzyl Antibacterial/antifungal activity Nucleophilic substitution
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Not reported Triazole, benzamide, dibenzylamino Click chemistry-derived probes CuI-catalyzed azide-alkyne cycloaddition
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide Not reported Isatin-thiosemicarbazone, chlorobenzyl Anticancer/antiviral applications Condensation of isatin with thiosemicarbazide

Pharmacokinetic and Stability Profiles

  • Target Compound : The presence of a methoxybenzamide group may enhance metabolic stability compared to compounds with ester linkages (e.g., [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2,4-dimethoxybenzoate, CAS 733788-88-0 ). The thioether linkage could reduce oxidative susceptibility relative to disulfides .
  • Thiazol Derivatives (e.g., CAS 923226-70-4) : Thiazol rings often improve bioavailability but may increase hydrophobicity. The furan carboxamide in this analog could alter binding specificity compared to the target’s benzamide .
  • Isatin-Thiosemicarbazones (e.g., ) : These compounds exhibit tautomerism (thione-thiol equilibrium), which the target avoids due to its stable thioether bond. This difference may impact solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Thioether formation : Coupling of indole derivatives with thiol-containing intermediates via nucleophilic substitution or radical-mediated reactions.
  • Amide bond formation : Use of coupling agents like EDC/HOBt or carbodiimides to link the 4-ethylphenylamino moiety to the oxoethyl group .
  • Indole functionalization : Alkylation or palladium-catalyzed cross-coupling to introduce the ethyl-methoxybenzamide side chain. Reaction progress is monitored by TLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry and substituent positions. For example, indole protons appear as singlet peaks in the aromatic region (δ 7.0–8.0 ppm), while methoxy groups show singlets at δ ~3.8 ppm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns. High-resolution MS is critical for distinguishing isomers .

Q. What initial biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
  • Anti-inflammatory testing : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity assays : MTT or resazurin-based viability tests on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling steps. Ligands like XPhos may enhance efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (e.g., formic acid) stabilize reactive species in reductive cyclizations .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for thioether formation, with lower temperatures (<50°C) for acid-sensitive steps .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across independent labs.
  • Structural analogs : Synthesize and test derivatives (e.g., replacing the 4-ethylphenyl group with halogenated analogs) to isolate structure-activity relationships (SAR) .
  • Mechanistic studies : Use fluorescence polarization or SPR (surface plasmon resonance) to confirm target binding specificity, reducing false positives from assay artifacts .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, bacterial topoisomerases). The methoxy group may occupy hydrophobic pockets, while the indole scaffold engages π-π stacking .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and hydrogen bond occupancy .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .

Q. How can researchers analyze the SAR of analogs with modified substituents?

  • Methodological Answer :

  • Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on antimicrobial potency .
  • Bioisosteric replacement : Substitute the indole core with benzimidazole or thienopyrimidine scaffolds to evaluate metabolic stability .
  • Pharmacophore mapping : Use MOE or Phase software to identify critical hydrogen bond acceptors (e.g., amide carbonyl) and hydrophobic regions driving activity .

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